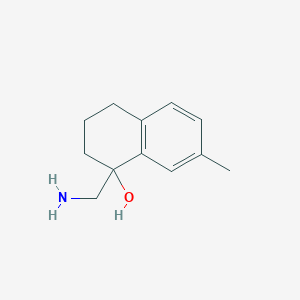
1H-Isoindol-5-amine, 2,3-dihydro-6-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindol-5-amine, 2,3-dihydro-6-(trifluoromethyl)- is a chemical compound with the molecular formula C8H10N2F3 It is a derivative of isoindoline, characterized by the presence of an amine group at the 5th position and a trifluoromethyl group at the 6th position
Métodos De Preparación
The synthesis of 1H-Isoindol-5-amine, 2,3-dihydro-6-(trifluoromethyl)- can be achieved through several synthetic routes. One common method involves the reaction of isoindoline with trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the compound .
Análisis De Reacciones Químicas
1H-Isoindol-5-amine, 2,3-dihydro-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted isoindoline derivatives .
Aplicaciones Científicas De Investigación
1H-Isoindol-5-amine, 2,3-dihydro-6-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with various biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, the compound is being explored as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1H-Isoindol-5-amine, 2,3-dihydro-6-(trifluoromethyl)- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
1H-Isoindol-5-amine, 2,3-dihydro-6-(trifluoromethyl)- can be compared with other similar compounds, such as:
2,3-Dihydro-1H-isoindol-5-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1H-Isoindol-1-one, 2,3-dihydro-6-mercapto-5-(trifluoromethyl)-: Contains a mercapto group instead of an amine group, leading to different reactivity and applications.
The presence of the trifluoromethyl group in 1H-Isoindol-5-amine, 2,3-dihydro-6-(trifluoromethyl)- makes it unique, as this group can significantly influence the compound’s chemical stability, reactivity, and biological activity .
Propiedades
Fórmula molecular |
C9H9F3N2 |
|---|---|
Peso molecular |
202.18 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)-2,3-dihydro-1H-isoindol-5-amine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)7-1-5-3-14-4-6(5)2-8(7)13/h1-2,14H,3-4,13H2 |
Clave InChI |
ZMUHZWNSJITLOM-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC(=C(C=C2CN1)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


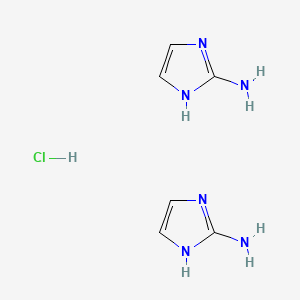
![7-Methylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B12963809.png)
![3-(5-Carboxypentyl)-2-(3-(3-(5-carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)prop-1-en-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B12963810.png)

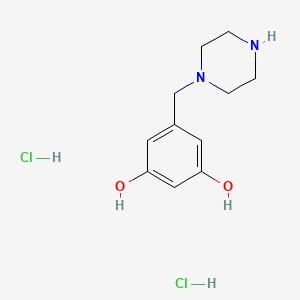
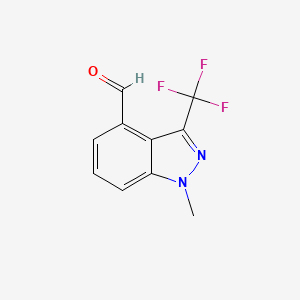
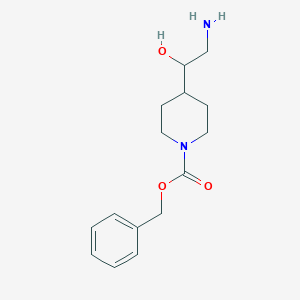

![5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B12963866.png)
![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12963874.png)


![1-((R)-2'-Amino-[1,1'-binaphthalen]-2-yl)-3-((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea](/img/structure/B12963889.png)
